molecular formula C10H12N4O4 B143228 2-Butanone 2,4-Dinitrophenylhydrazone CAS No. 958-60-1

2-Butanone 2,4-Dinitrophenylhydrazone

Cat. No.: B143228
CAS No.: 958-60-1
M. Wt: 252.23 g/mol
InChI Key: WPWSANGSIWAACK-XFFZJAGNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Butanone 2,4-Dinitrophenylhydrazone involves the reaction of 2-butanone with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydrazine group adds to the carbonyl group of 2-butanone, followed by the elimination of water to form the hydrazone derivative .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Butanone 2,4-Dinitrophenylhydrazone primarily undergoes addition-elimination reactions. It is stable under neutral conditions but can decompose in the presence of strong acids or bases .

Common Reagents and Conditions:

Major Products: The major product of the reaction between 2-butanone and 2,4-dinitrophenylhydrazine is this compound. Under acidic conditions, the compound can decompose back into its starting materials .

Mechanism of Action

The mechanism of action of 2-Butanone 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The hydrazine group of 2,4-dinitrophenylhydrazine adds to the carbonyl group of 2-butanone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction is catalyzed by acids, which facilitate the addition of the hydrazine group to the carbonyl carbon .

Comparison with Similar Compounds

Properties

CAS No.

958-60-1

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7-

InChI Key

WPWSANGSIWAACK-XFFZJAGNSA-N

Isomeric SMILES

CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C

SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

958-60-1

Pictograms

Irritant

Synonyms

2-Butanone, (2,4-Dinitrophenyl)hydrazone;  Butanone 2,4-Dinitrophenylhydrazone;  Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone;  Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone;  NSC 109807;  NSC 404126; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the presence of both E and Z isomers of 2-butanone 2,4-dinitrophenylhydrazone a concern in analyzing HNB tobacco products?

A: The analysis of carbonyl compounds in HNB tobacco products often employs the derivatization of these compounds with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazone derivatives. These derivatives, including this compound, can exist as both E and Z isomers. [, ] The presence of both isomers introduces analytical challenges as their ratio can change depending on factors like the presence of acid or water. [, ] This variability can lead to inaccurate quantification of the original carbonyl compounds in the HNB smoke. [, ]

Q2: How does the addition of phosphoric acid impact the analysis of this compound in HNB tobacco smoke analysis?

A: While the presence of acid can alter the E/Z isomer ratio of this compound, controlled addition of phosphoric acid proves beneficial in HPLC analysis. [] Adding phosphoric acid to both the sample and standard reference solution (to achieve a 0.02–1.0% acid concentration) helps stabilize the isomer ratio, ensuring consistent and accurate quantification of the derivative. [] This practice is crucial for reliable measurements of carbonyl compounds like 2-butanone in HNB products.

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